

Technical Guide: Trimipramine-d3 (Maleate) in Quantitative Bioanalysis

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Compound of Interest

Compound Name: *Trimipramine-d3 (maleate)*

Cat. No.: *B12425513*

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Abstract

Trimipramine-d3 (maleate) is a stable isotope-labeled analog of the tricyclic antidepressant trimipramine.^[1] It functions primarily as an Internal Standard (IS) in isotope dilution mass spectrometry (ID-MS), specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide details the physicochemical properties, experimental protocols, and mechanistic rationale for using Trimipramine-d3 to correct for matrix effects, ionization suppression, and extraction variability in clinical and forensic toxicology.

Compound Profile & Chemical Identity

Trimipramine-d3 (maleate) is chemically modified to contain three deuterium atoms (

H) on the N-methyl group. This isotopic labeling provides a mass shift of +3 Da relative to the unlabeled drug, allowing for mass-resolved detection while maintaining nearly identical chromatographic behavior.

Physicochemical Specifications

Property	Specification
Chemical Name	3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethyl-N-(methyl-d3)propan-1-amine, maleate salt
Molecular Formula	<p>C</p> <p>H</p> <p>D</p> <p>N</p> <p>[1][2][3][4][5][6][7][8][9] · C</p> <p>H</p> <p>O</p>
Molecular Weight	413.52 g/mol (Salt); Free base varies by isotopic enrichment
Isotopic Purity	Typically 99% deuterated forms (d -d)
Solubility	Soluble in Methanol, Chloroform, DMSO; slightly soluble in water
pKa	~9.4 (Amine group) - Requires high pH for organic extraction
Storage	-20°C (Desiccated); Protect from light (TCA photosensitivity)

The Deuterium Isotope Effect in Bioanalysis

The substitution of hydrogen with deuterium on the N-methyl group creates a stable tracer. Because the C-D bond is shorter and stronger than the C-H bond, the physicochemical properties (pKa, logP) remain virtually unchanged. This ensures that Trimipramine-d3 co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source.

Core Application: Internal Standardization Strategy

In quantitative bioanalysis, reliance on external calibration alone is prone to errors caused by biological matrix variability (e.g., phospholipids in plasma). Trimipramine-d3 serves as the ideal normalizer.

Mechanism of Correction

- **Extraction Efficiency:** If liquid-liquid extraction (LLE) recovers only 85% of the drug, it will also recover ~85% of the Trimipramine-d3. The ratio remains constant.
- **Ionization Suppression:** If co-eluting phospholipids reduce the MS signal of Trimipramine by 40%, the signal of the co-eluting Trimipramine-d3 is also reduced by 40%.
- **Quantification Logic:**

This ratio is plotted against concentration, nullifying systemic errors.

Experimental Protocol: LC-MS/MS Workflow

This protocol outlines a validated method for quantifying Trimipramine in human plasma using Trimipramine-d3 as the IS.

Reagent Preparation

- **Stock Solution:** Dissolve 1 mg Trimipramine-d3 maleate in 1 mL Methanol (1 mg/mL).
- **Working IS Solution:** Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: TCAs are basic lipophilic drugs. LLE provides cleaner extracts than protein precipitation, reducing background noise.

- Aliquot: Transfer 200 μ L of plasma into a glass tube.
- Spike IS: Add 20 μ L of Working IS Solution (Trimipramine-d3). Vortex 10s.
- Alkalinization: Add 100 μ L of 0.5 M NaOH or Carbonate Buffer (pH > 10).
 - Note: This suppresses ionization of the amine, rendering the molecule neutral and lipophilic.
- Extraction: Add 2 mL of Hexane:Isoamyl Alcohol (98:2).
- Agitation: Mechanical shaker for 10 mins. Centrifuge at 3000 x g for 5 mins.
- Transfer: Transfer the upper organic layer to a clean tube.
- Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
- Reconstitution: Dissolve residue in 100 μ L Mobile Phase (see below).

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic 25:75 [5mM Ammonium Formate + 0.1% Formic Acid] : [Methanol].
 - Note: Acidic mobile phase ensures protonation of the amine for high ESI+ sensitivity.
- Flow Rate: 1.0 mL/min.[10][11]
- Ionization: ESI Positive Mode.

Mass Transitions (MRM)

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)
Trimipramine	295.2 m/z [M+H]	100.1 m/z	25
Trimipramine-d3	298.2 m/z [M+H]	103.1 m/z	25

Technical Note: The +3 Da shift is maintained in the product ion (100.1 vs 103.1), confirming the fragment containing the N-methyl group is retained.

Workflow Visualization



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Figure 1: Step-by-step bioanalytical workflow for Trimipramine quantification using a deuterated internal standard.

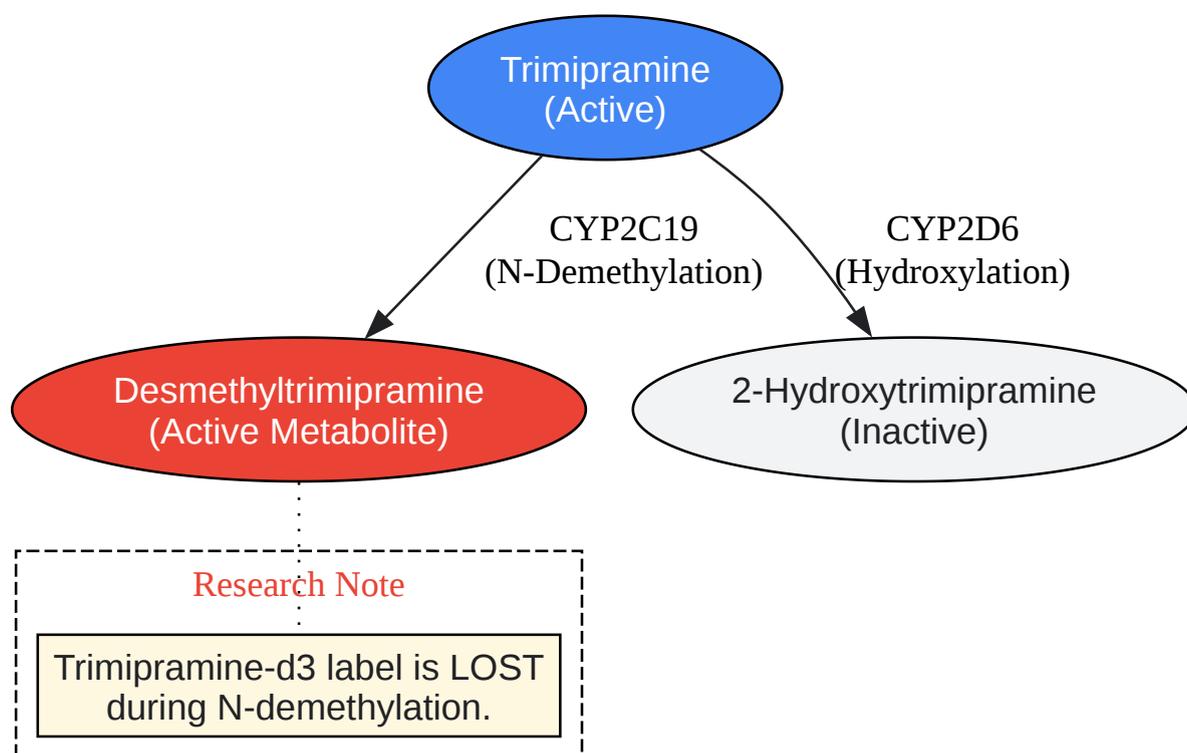
Biological Context: Why Precision Matters

Researchers utilize Trimipramine-d3 not just for drug level monitoring, but to phenotype metabolic enzymes. Trimipramine is extensively metabolized in the liver, making its quantification a proxy for enzymatic activity.

Metabolic Pathways[14]

- CYP2D6: Responsible for hydroxylation.[12]
- CYP2C19: Responsible for N-demethylation to Desmethyltrimipramine.[4]

Critical Research Insight: Because Trimipramine-d3 is labeled on the N-methyl group, if it undergoes N-demethylation by CYP2C19, the label is lost. Therefore, Trimipramine-d3 is suitable for quantifying the parent drug but cannot be used as an internal standard for the metabolite (Desmethyltrimipramine). A separate IS (e.g., Desmethyltrimipramine-d3) would be required for the metabolite.



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Figure 2: Metabolic pathways of Trimipramine. Note the loss of the N-methyl group (and thus the d3 label) during CYP2C19 metabolism.

Safety & Handling (MSDS Context)

While Trimipramine-d3 is used in micro-quantities for research, it retains the pharmacological hazards of the parent TCA class.

- Hazard Classification: Acute Toxicity (Oral), Reproductive Toxicity (Suspected).
- Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
- Disposal: High-temperature incineration as hazardous chemical waste.

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